molecular formula C11H15N3O B2441144 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one CAS No. 2094880-98-3

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one

Cat. No. B2441144
CAS RN: 2094880-98-3
M. Wt: 205.261
InChI Key: JJVMCFCVZJDSRH-UHFFFAOYSA-N
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Description

The compound “1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an azetidine ring, which is a four-membered ring with one nitrogen atom. The compound also contains a prop-2-en-1-one group, which is a type of alpha,beta-unsaturated carbonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and azetidine rings. The pyrazole ring could be formed through a condensation reaction of a 1,3-diketone with hydrazine . The azetidine ring could be formed through a cyclization reaction of a suitable amine precursor . The prop-2-en-1-one group could be introduced through a suitable carbon-carbon bond forming reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and azetidine rings would likely contribute to the rigidity of the molecule, while the prop-2-en-1-one group could potentially participate in conjugation with other parts of the molecule, affecting its electronic structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyrazole ring could participate in electrophilic substitution reactions, while the azetidine ring could undergo ring-opening reactions . The prop-2-en-1-one group could undergo addition reactions at the carbon-carbon double bond .

Future Directions

The study of pyrazole derivatives is a very active area of research, with many potential applications in medicinal chemistry and other fields. Future research could focus on exploring the biological activity of this compound, or on developing new synthetic methods to produce it or similar compounds .

properties

IUPAC Name

1-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-4-11(15)13-6-10(7-13)14-9(3)5-8(2)12-14/h4-5,10H,1,6-7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVMCFCVZJDSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CN(C2)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one

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